1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is known for its unique structure, which includes a pyrrolidine ring and an amino acid side chain.
Preparation Methods
The synthesis of 1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of proline derivatives with specific reagents under controlled conditions. One common method includes the use of 2,2,2-trifluoroacetic acid as a reagent . The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein synthesis and its potential effects on cellular processes.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to certain enzymes and receptors, influencing their activity. This binding can lead to changes in cellular processes, such as protein synthesis and metabolic pathways . The compound’s effects are mediated through its interaction with amino acid transporters and other cellular components .
Comparison with Similar Compounds
1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific structure and properties. Similar compounds include other proline derivatives and amino acid analogs, such as:
Proline: The parent amino acid from which this compound is derived.
Hydroxyproline: Another proline derivative with hydroxyl groups.
Pyrrolidine-2-carboxylic acid: A simpler analog without the amino acid side chain.
These similar compounds share some properties but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJUNIYRYIAIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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